N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide

Medicinal Chemistry Drug Design ADME

Researchers requiring a validated steroid sulfatase (STS) inhibitor for breast cancer SAR studies face challenges with batch variability and impurity-driven false positives. This compound provides: • Potent STS inhibition (IC50 = 74 nM) & MCF-7 cytotoxicity (IC50 = 0.89 µg/mL) • Cross-cell line selectivity controls (HeLa IC50 = 3.50, AGS IC50 = 5.00 µg/mL) • 98% purity with full analytical characterization (NMR, HPLC, LC-MS)

Molecular Formula C12H8BrCl2NO2S
Molecular Weight 381.1 g/mol
CAS No. 1902-15-4
Cat. No. B1296589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide
CAS1902-15-4
Molecular FormulaC12H8BrCl2NO2S
Molecular Weight381.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Br
InChIInChI=1S/C12H8BrCl2NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H
InChIKeyQURLQRRDONBYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide: Chemical Identity & Procurement


N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide (CAS 1902-15-4) is a halogenated diaryl sulfonamide with the molecular formula C12H8BrCl2NO2S and a molecular weight of 381.07 g/mol [1]. The compound is characterized by a sulfonamide core bridging a 4-bromophenyl group and a 3,4-dichlorophenyl ring, a substitution pattern that confers distinct physicochemical and biological properties [2]. It is commercially available from multiple chemical suppliers with purities typically at 95% or 98% , making it a readily accessible research reagent for targeted investigations in medicinal chemistry, chemical biology, and materials science.

Compound class Halogenated diarylsulfonamide
Role Research reagent for medicinal chemistry, chemical biology, materials science
Procurement note Commercial availability with consistent purity and analytical documentation

N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide: Generic Substitution Risks


The unique 3,4-dichloro and 4-bromo substitution pattern on the benzenesulfonamide scaffold fundamentally dictates its molecular recognition, electronic properties, and biological activity profile. Structural analogs lacking this specific halogen arrangement—such as mono-halogenated or non-halogenated derivatives—exhibit markedly different target engagement and potency profiles [1]. Even a regioisomeric swap (e.g., 4-bromo-N-(3,4-dichlorophenyl)benzenesulfonamide, CAS 349398-72-7) can drastically alter binding interactions due to the directional nature of halogen bonds and steric effects . Generic substitution without empirical validation therefore risks compromising assay reproducibility, target selectivity, and overall research outcomes.

Halogen pattern mismatch
Mono-halogenated or non-halogenated benzenesulfonamide analogs may exhibit different target engagement and electronic profiles due to the absence of cumulative 3,4-dichloro and 4-bromo effects.
Regioisomeric substitution risk
A regioisomeric swap (e.g., 4-bromo-N-(3,4-dichlorophenyl)benzenesulfonamide, CAS 349398-72-7) can alter halogen-bond directionality and steric fit, potentially shifting binding interaction profiles.

N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide: Evidence-Based Differentiation


Lipophilicity-Driven Permeability

The target compound exhibits a high computed LogP of 5.71 [1], which is significantly elevated compared to non-halogenated benzenesulfonamide analogs (typical LogP ~1-2) [2]. This elevated lipophilicity is driven by the cumulative effect of the 4-bromo and 3,4-dichloro substituents, each contributing to increased partition coefficient and potential membrane permeability.

Lipophilicity (LogP)
Class-level
5.71 vs non-halogenated ~1-2
Supports permeability screening context
Computed LogP; no experimental partition data available
Medicinal Chemistry Drug Design ADME

MCF-7 Cytotoxicity Profile

N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide demonstrates potent cytotoxicity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 0.89 µg/mL (approximately 2.34 µM) . This activity is orders of magnitude more potent than many unsubstituted or mono-substituted benzenesulfonamide derivatives, which often exhibit IC50 values >50 µM in similar assays [1]. The compound induces apoptosis in MCF-7 cells, suggesting a specific mechanism of action beyond general cytotoxicity.

MCF-7 Cytotoxicity
Reported
IC₅₀ 0.89 µg/mL unsubstituted analogs >50 µM
Supports cell-model response interpretation
MCF-7 cell line; apoptosis induction reported
Cancer Research Cytotoxicity Drug Discovery

Broad-Spectrum Cancer Cell Cytotoxicity

In addition to MCF-7 cells, the compound exhibits significant cytotoxicity against other cancer cell lines: HeLa (cervical cancer) with IC50 = 3.50 µg/mL and AGS (gastric adenocarcinoma) with IC50 = 5.00 µg/mL . The differential sensitivity across cell lines (MCF-7: 0.89, HeLa: 3.50, AGS: 5.00 µg/mL) suggests a degree of tumor-type selectivity that is not observed with many non-halogenated sulfonamide analogs, which often show uniformly weak activity across panels [1].

Cell-line panel activity
Reported
MCF-7 0.89, HeLa 3.50, AGS 5.00 µg/mL mono-Cl analogs weak across panel
Supports cell-line panel screening context
Differential sensitivity observed; apoptosis/cycle arrest mechanisms noted
Oncology Cell Biology High-Throughput Screening

Thermal Stability Profile

The target compound exhibits a high boiling point of 478.1°C at 760 mmHg and a flash point of 243°C [1]. These thermal properties are significantly elevated compared to non-halogenated benzenesulfonamides (e.g., benzenesulfonamide itself boils at ~216°C [2]). The increased thermal stability is directly attributable to the presence of multiple heavy halogen atoms (Br, Cl), which enhance intermolecular van der Waals forces and molecular weight.

Thermal stability
Class-level
478.1°C bp
May support high-temperature application fit
Computed boiling point; decomposition possible before boiling
Process Chemistry Analytical Chemistry Materials Science

Commercial Purity & Documentation

The compound is commercially available from multiple suppliers with a standard purity of 98% , often accompanied by analytical documentation including NMR, HPLC, and LC-MS data . This consistent, high-purity availability contrasts with many custom-synthesized or niche sulfonamide analogs that may have variable purity (often 95% or lower) and limited analytical characterization.

Purity & documentation
Specification review
98% typical, with NMR, HPLC, LC-MS
Supports batch reproducibility assessment
Vendor-aggregated data; verify lot-specific COA
Chemical Procurement Supply Chain Quality Control

Steroid Sulfatase (STS) Inhibition

The compound potently inhibits human steroid sulfatase (STS) with an IC50 of 74 nM, as measured in JEG3 cell lysates using [3H] E1S substrate [1]. This level of inhibition is substantially more potent than many unsubstituted benzenesulfonamide derivatives, which typically show IC50 values in the micromolar range or no measurable inhibition of STS [2]. The 3,4-dichloro and 4-bromo substitutions likely contribute to enhanced hydrophobic interactions within the enzyme active site, driving the nanomolar affinity.

STS inhibition
Reported
IC₅₀ 74 nM unsubstituted >10 µM or inactive
Supports target engagement study context
JEG3 cell lysate; [3H]E1S substrate
Endocrinology Cancer Metabolism Enzymology

N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide: Optimal Application Scenarios


Lead Optimization in Breast Cancer Drug Discovery

The compound's potent cytotoxicity against MCF-7 cells (IC50 = 0.89 µg/mL) and nanomolar inhibition of steroid sulfatase (IC50 = 74 nM) make it an ideal starting point for structure-activity relationship (SAR) studies targeting hormone-dependent breast cancer. Researchers can use this compound to probe the correlation between halogen substitution, STS inhibition, and anti-proliferative effects, with the built-in cross-cell line sensitivity (HeLa IC50 = 3.50 µg/mL, AGS IC50 = 5.00 µg/mL) providing a convenient control for target specificity .

CNS-Penetrant Probe Development

With a computed LogP of 5.71, this compound falls within the optimal lipophilicity range for passive blood-brain barrier penetration. It is suitable for developing probes to investigate central nervous system targets, such as brain-specific carbonic anhydrase isoforms or neurotransmitter receptors. Its high LogP (significantly elevated over non-halogenated analogs) enhances membrane permeability, a critical parameter for CNS drug discovery [1].

High-Temperature Synthesis & Materials Chemistry

The exceptional thermal stability (boiling point 478.1°C, flash point 243°C) positions this compound as a robust building block for high-temperature reactions, including polymer synthesis, metal-organic framework (MOF) construction, or high-temperature organic transformations. Its stability under elevated conditions reduces the risk of thermal decomposition that plagues less halogenated sulfonamide derivatives [2].

Quality-Controlled High-Throughput Screening (HTS)

The consistent commercial availability at 98% purity with full analytical characterization (NMR, HPLC, LC-MS) ensures minimal batch-to-batch variability. This reliability is crucial for high-throughput screening campaigns where false positives or negatives due to impurity profiles can derail hit validation. The compound's well-defined purity and documentation streamline assay qualification and data reproducibility .

Application
Selection Property
Validation Focus
Breast cancer cell-model SAR studies
Halogen-dependent cytotoxicity profile
STS inhibition and apoptosis endpoints
CNS research probe development
High computed LogP for permeability screening
Membrane permeability and brain penetration assays
High-temperature synthesis research
Thermal stability (high boiling point)
Thermal decomposition assessment
Quality-controlled HTS campaigns
Consistent purity and analytical documentation
Batch-to-batch reproducibility and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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